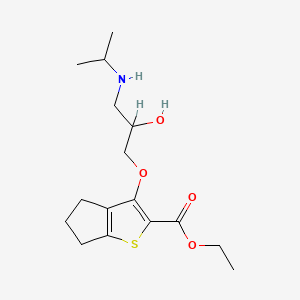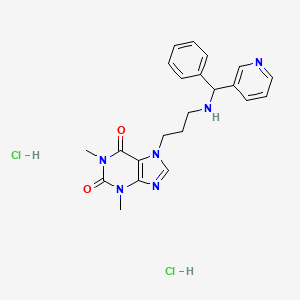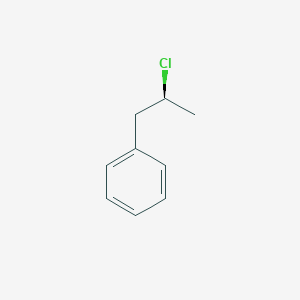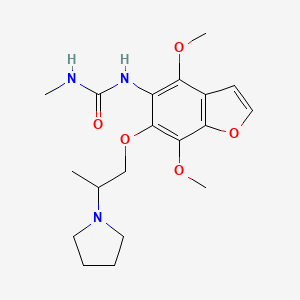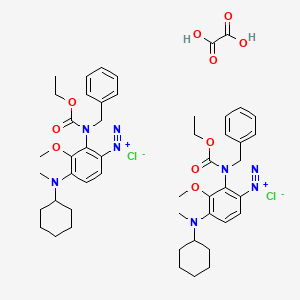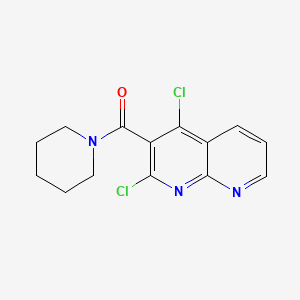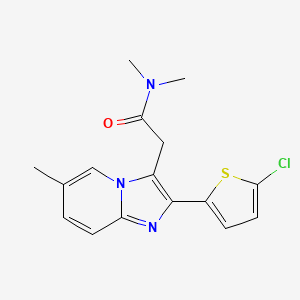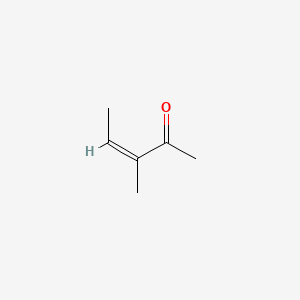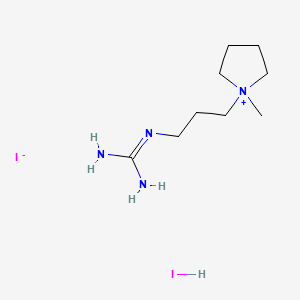
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide is a compound that belongs to the class of guanidine derivatives Guanidine derivatives are known for their diverse applications in various fields such as medicine, chemistry, and industry due to their unique chemical properties
Preparation Methods
The synthesis of 1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide typically involves the reaction of 1-methylpyrrolidine with 3-guanidinopropyl iodide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation with ethanol. The synthetic route can be summarized as follows:
Reactants: 1-methylpyrrolidine and 3-guanidinopropyl iodide.
Reaction Medium: Aqueous solution.
Isolation: Precipitation with ethanol.
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include aqueous solutions, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide has several scientific research applications, including:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, mimicking the action of host defense peptides.
Biocidal Applications: It is used in formulations for biocidal agents due to its ability to disrupt microbial cell membranes.
Catalysis: The compound can act as a catalyst in various organic reactions, leveraging its unique chemical properties.
Molecular Glue: It is used in the development of smart materials and molecular glues.
Mechanism of Action
The mechanism of action of 1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide involves its interaction with microbial cell membranes. The compound’s cationic nature allows it to bind to negatively charged components of the cell membrane, leading to membrane disruption and cell death. This mechanism is similar to that of antimicrobial peptides, which permeabilize bacterial membranes .
Comparison with Similar Compounds
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide can be compared with other guanidine derivatives such as:
3-Guanidino-6-R-imidazo[1,2-b]- and 6-Guanidino-3-R-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines: These compounds also exhibit high antibacterial activity and are used in similar applications.
3-Guanidinyl Propanol Hydrochloride:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
CAS No. |
93483-84-2 |
|---|---|
Molecular Formula |
C9H22I2N4 |
Molecular Weight |
440.11 g/mol |
IUPAC Name |
2-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C9H21N4.2HI/c1-13(6-2-3-7-13)8-4-5-12-9(10)11;;/h2-8H2,1H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
InChI Key |
KDWKNJFRNLQDRN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC1)CCCN=C(N)N.I.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


